molecular formula C15H22N2O2 B2780322 2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide CAS No. 101354-20-5

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B2780322
M. Wt: 262.353
InChI Key: UGYRHNYMGSCWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound with the linear formula C15H22N2O2 . It has a molecular weight of 262.355 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Antifungal and Antimicrobial Applications

Derivatives of 2-morpholin-4-yl acetamides have been identified as potent antifungal and antimicrobial agents. For instance, a study revealed that 2-(2-oxo-morpholin-3-yl)-acetamide derivatives exhibit fungicidal activity against Candida species and antifungal activity against Aspergillus species, with modifications leading to improved plasmatic stability while maintaining antifungal efficacy (D. Bardiot et al., 2015). Furthermore, another research project synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides showing antimicrobial and hemolytic activities, highlighting their potential for further biological screening (Samreen Gul et al., 2017).

Antinociceptive Effect

A specific derivative, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, has been shown to have a significant antinociceptive effect, indicating its potential for treating inflammatory pain. This compound demonstrated high σ1 receptor affinity and selectivity, suggesting its utility in pharmacological interventions (Gabriel Navarrete-Vázquez et al., 2016).

DNA and Protein Binding Studies

Novel derivatives based on paracetamol have been synthesized, which include morpholine and exhibit interactions with DNA and proteins. These compounds have shown the ability to intercalate with calf thymus DNA and bind strongly with bovine serum albumin (BSA), suggesting potential applications in drug design and molecular biology (N. Raj, 2020).

Corrosion Inhibition

N-[Morpholin-4-yl(phenyl)methyl]acetamide has been studied for its corrosion inhibitory effects on mild steel in hydrochloric acid medium, demonstrating more than 90% inhibition efficiency at specific concentrations. This highlights its potential application in corrosion prevention and material protection (A. Nasser & M. A. Sathiq, 2016).

properties

IUPAC Name

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-8-12(2)15(13(3)9-11)16-14(18)10-17-4-6-19-7-5-17/h8-9H,4-7,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYRHNYMGSCWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide

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